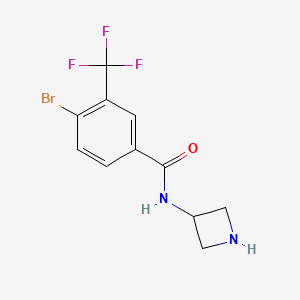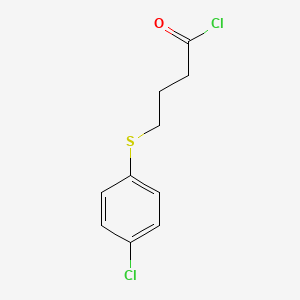
4-((4-Chlorophenyl)thio)butanoyl chloride
描述
“4-((4-Chlorophenyl)thio)butanoyl chloride” is a chemical compound with the molecular formula C10H10Cl2OS and a molecular weight of 249.16 g/mol . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “4-((4-Chlorophenyl)thio)butanoyl chloride” is 1S/C10H10Cl2OS/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
“4-((4-Chlorophenyl)thio)butanoyl chloride” is a liquid . Its molecular weight is 249.16 g/mol .科学研究应用
1. Synthesis and Crystal Structure Analysis
A study by Xia et al. (2009) synthesized a compound related to 4-((4-Chlorophenyl)thio)butanoyl chloride and analyzed its crystal structure using X-ray diffraction, revealing a twisted boat conformation of the thiazine ring system and the presence of hydrogen bonds in the crystal (Xia et al., 2009).
2. Electrochemical Properties
Ullah et al. (2015) synthesized a novel thiourea-based non-ionic surfactant from a similar compound and evaluated its electrochemical properties. The study found that it showed low solubility in water and had a defined critical micelle concentration in ethanol and hexane, indicating potential for economical and environment-friendly applications (Ullah et al., 2015).
3. Photocatalytic Degradation
Kim and Choi (2005) investigated the visible-light-induced degradation of 4-chlorophenol in the presence of TiO2, finding that surface complexation between phenolic compounds and TiO2 was responsible for the visible light reactivity. This suggests potential applications of similar compounds in environmental remediation (Kim & Choi, 2005).
4. Radiation-Induced Degradation
Sanchez et al. (2002) studied the radiation-induced degradation of 4-chloroaniline, a compound related to 4-((4-Chlorophenyl)thio)butanoyl chloride, in aqueous solutions. The study contributes to understanding the behavior of similar compounds under radiation, which could be relevant in waste management and environmental remediation (Sanchez et al., 2002).
5. Polymer Synthesis and Modification
A study by Sudo et al. (2001) synthesized novel ketenes, including a compound closely related to 4-((4-Chlorophenyl)thio)butanoyl chloride, by dehydrochlorination of 2-(4-halophenyl)butanoyl chlorides. The resulting polyesters showed potential as reactive polymers for various applications (Sudo et al., 2001).
属性
IUPAC Name |
4-(4-chlorophenyl)sulfanylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2OS/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWIJTBWZFBUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)thio)butanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1405977.png)
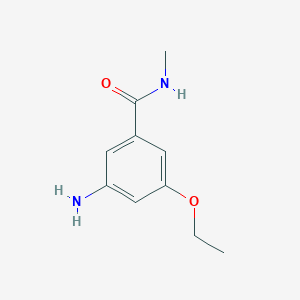
![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)
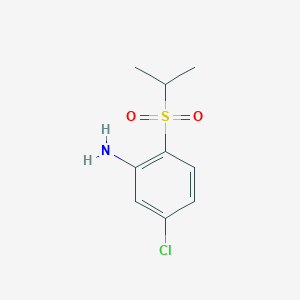
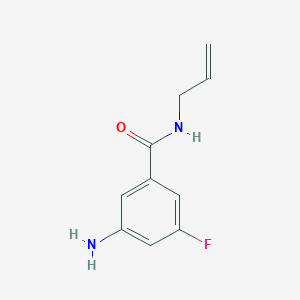
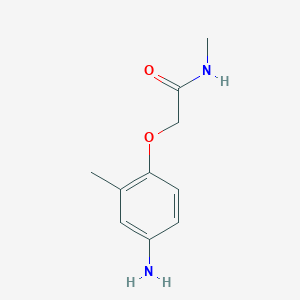
![[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1405989.png)
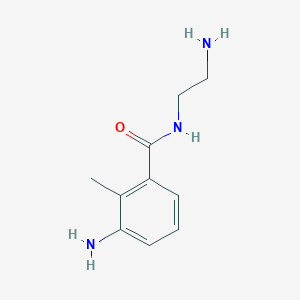
![1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid](/img/structure/B1405992.png)

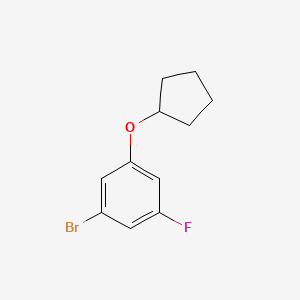
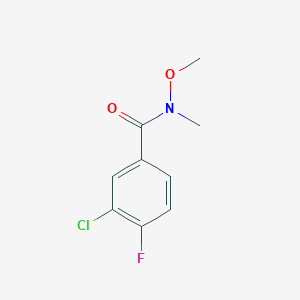
![3-Bromo-5-[(cyclopropylamino)methyl]aniline](/img/structure/B1405997.png)
